molecular formula C9H8N2O2 B3361979 N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-formamide CAS No. 945379-35-1

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-formamide

Cat. No. B3361979
M. Wt: 176.17 g/mol
InChI Key: ISTWWKDQSULNKX-UHFFFAOYSA-N
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Patent
US08012966B2

Procedure details

A solution of acetic anhydride (1.6 ml) and formic acid (1.2 ml) was stirred for 1 hour at room temperature, and added with 5-amino-1,3-dihydro-indol-2-one (3.56 g, 24 mmol, prepared according to U.S. Pat. No. 6,114,371) in 60 ml of tetrahydrofuran and piperidine (0.04 ml). The resulting mixture was stirred for 3 hours at room temperature until a precipitate was formed. The solid was filtered and recrystallized from methanol to give N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-formamide (3.6 g, 85%) as a white solid.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0.04 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.C(O)=O.[NH2:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=[O:21])C2>O1CCCC1.N1CCCCC1>[O:7]=[C:5]1[CH2:6][C:20]2[C:12](=[CH:13][CH:14]=[C:18]([NH:17][CH:16]=[O:21])[CH:19]=2)[NH:11]1

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2CC(NC2=CC1)=O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.04 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 hours at room temperature until a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.